Romidepsin

Catalog No.
S548555
CAS No.
128517-07-7
M.F
C24H36N4O6S2
M. Wt
540.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Romidepsin

CAS Number

128517-07-7

Product Name

Romidepsin

IUPAC Name

(1S,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

Molecular Formula

C24H36N4O6S2

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17-,19-,20+/m1/s1

InChI Key

OHRURASPPZQGQM-GCCNXGTGSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

FK228; FK-228; FK 228; FR901228; FR-901228; FR 901228; NSC 630176. depsipeptide; US brand name: Istodax.

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Isomeric SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@H]2CC(=O)N[C@@H](C(=O)N[C@H](CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

The exact mass of the compound Romidepsin is 540.20763 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Romidepsin is a bicyclic depsipeptide natural product that functions as a potent, cell-permeable inhibitor of histone deacetylases (HDACs). It operates as a prodrug; following intracellular reduction of a disulfide bond, it releases a high-affinity, zinc-binding thiol group. This mechanism confers high potency and selectivity for Class I HDACs, particularly HDAC1 and HDAC2, over Class II isoforms. This profile distinguishes it from broad-spectrum or pan-HDAC inhibitors, making it a critical tool for specifically interrogating Class I HDAC-dependent pathways.

Direct substitution of Romidepsin with other HDAC inhibitors, particularly those from the hydroxamic acid class like Vorinostat (SAHA) or Belinostat, is invalid for process and research integrity. Romidepsin's distinct bicyclic depsipeptide structure and its requirement for intracellular activation create a unique pharmacological profile. Differences in isoform selectivity, cellular uptake, activation kinetics, and potency can be significant; for example, Romidepsin has shown over 500-fold greater potency than Vorinostat in specific T-cell lymphoma cell models. Using a chemically and mechanistically dissimilar inhibitor introduces unacceptable variables, compromising reproducibility and leading to fundamentally different biological outcomes.

Over 550-Fold Higher Cellular Potency in T-Cell Lymphoma Models Compared to Vorinostat

In a head-to-head comparison using the HUT78 cutaneous T-cell lymphoma (CTCL) cell line, Romidepsin demonstrated an IC50 for growth inhibition of 1.22 nM. In the same assay system, the pan-HDAC inhibitor Vorinostat (SAHA) required a concentration of 675 nM to achieve the same effect, making Romidepsin more than 550 times more potent in this contextually relevant model.

Evidence DimensionIC50 for Growth Inhibition
Target Compound Data1.22 nM (Romidepsin)
Comparator Or Baseline675 nM (Vorinostat/SAHA)
Quantified Difference>553-fold higher potency
ConditionsHUT78 Sezary syndrome-derived CTCL cells.

This dramatic difference in cellular potency means that using Romidepsin allows for nanomolar-level Class I HDAC targeting, reducing the risk of off-target effects seen with micromolar concentrations of less potent inhibitors.

High Solubility in DMSO for Reliable High-Concentration Stock Preparation

Romidepsin exhibits excellent solubility in DMSO, with technical datasheets reporting values up to 100 mg/mL (~185 mM), enabling the preparation of highly concentrated, stable stock solutions for in vitro use. This directly contrasts with hydroxamate-based inhibitors like Vorinostat, which has been noted for its poor aqueous solubility that can limit the achievable concentrations in cellular experiments, with some studies unable to test beyond 5 µM.

Evidence DimensionSolubility in DMSO
Target Compound DataUp to 100 mg/mL (~185 mM)
Comparator Or BaselineVorinostat (SAHA), noted for poor solubility limiting cellular assays to ≤5 µM
Quantified DifferenceEnables preparation of stock solutions thousands of times more concentrated than the effective working concentration of some alternatives.
ConditionsStandard laboratory solvent (DMSO) for in vitro stock solution preparation.

High solubility is critical for procurement in high-throughput screening and dose-response studies, preventing compound precipitation and ensuring accurate, reproducible dosing across a wide concentration range.

Distinct Prodrug Activation Mechanism and Chemical Class from Hydroxamates

Romidepsin is a bicyclic depsipeptide that requires intracellular activation via reduction of its disulfide bond to expose a free thiol (SH) group, which then chelates the zinc ion in the HDAC active site. This mechanism is fundamentally different from that of hydroxamate-based inhibitors like Vorinostat and Belinostat, which possess a pre-formed hydroxamic acid group (-CONHOH) that binds zinc directly without needing intracellular modification. This structural and mechanistic uniqueness means Romidepsin and hydroxamates engage the target enzyme under different cellular conditions and with different kinetics.

Evidence DimensionActivation Mechanism & Zinc-Binding Group
Target Compound DataProdrug; requires intracellular reduction to form active thiol (R-SH)
Comparator Or BaselineDirect-acting; pre-formed hydroxamic acid (-CONHOH) for Vorinostat and Belinostat
Quantified DifferenceQualitatively different chemical classes and mechanisms of action.
ConditionsIntracellular environment.

For studies investigating mechanisms of resistance or seeking to overcome tolerance to hydroxamate-based inhibitors, Romidepsin provides a chemically and mechanistically distinct alternative, preventing simple class-based cross-resistance.

High-Potency Probing of Class I HDAC Pathways in T-Cell Malignancy Models

For research focused on T-cell lymphomas or other models where maximum potency and Class I selectivity are required, Romidepsin is the indicated tool. Its low-nanomolar efficacy allows for precise target engagement at concentrations that are orders of magnitude lower than required for pan-HDAC inhibitors like Vorinostat, minimizing confounding off-target effects.

High-Throughput or Dose-Response Assays Requiring a Wide Concentration Range

In screening campaigns or detailed IC50 determinations, the high DMSO solubility of Romidepsin ensures reliable and reproducible results. It allows for the creation of concentrated stocks that can be serially diluted without risk of precipitation, a key process advantage over compounds with known solubility limitations like Vorinostat.

Investigating Non-Hydroxamate Mechanisms or Overcoming Resistance

When studying cellular resistance to hydroxamate-based HDAC inhibitors, Romidepsin serves as a mechanistically distinct alternative. Its unique prodrug activation and depsipeptide structure provide a valuable tool to explore pathways that are not addressable by, or are resistant to, the hydroxamate class of compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

540.20762723 Da

Monoisotopic Mass

540.20762723 Da

Heavy Atom Count

36

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CX3T89XQBK

Drug Indication

Romidepsin is indicated for the treatment of cutaneous T-cell lymphoma (CTCL) in adult patients who have received at least one prior systemic therapy.
FDA Label
treatment of peripheral T-cell lymphoma (PTCL),
Treatment of peripheral T-cell lymphoma (nodal, other extranodal and leukaemic/disseminated)

Livertox Summary

Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Romidepsin is a prodrug, where it becomes active once taken up into the cell. The active metabolite has a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 HDAC enzymes, resulting in inhibition of its enzymatic activity. Certain tumors have over expressed HDACs and downregulated/mutated histone acetyltransferases. This imbalance of HDAC relative to histone acetyltransferase can lead to a decrease in regulatory genes, ensuing tumorigenesis. Inhibition of HDAC may restore normal gene expression in cancer cells and result in cell cycle arrest and apoptosis.

Absorption Distribution and Excretion

Romidepsin exhibited linear pharmacokinetics at standard doses.
44.5L
8.4L/h

Metabolism Metabolites

Romidepsin undergoes extensive hepatic metabolism in vitro primarily by CYP3A4 with minor contribution from CYP3A5, CYP1A1, CYP2B6 and CYP2C19.

Wikipedia

Romidepsin

Biological Half Life

Approximately 3 hours

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Saijo K, Imamura J, Narita K, Oda A, Shimodaira H, Katoh T, Ishioka C. Biochemical, biological, and structural properties of romidepsin (FK228) and its analogs as novel HDAC/PI3K dual inhibitors. Cancer Sci. 2014 Dec 10. doi: 10.1111/cas.12585. [Epub ahead of print] PubMed PMID: 25492515.
2: Foss F, Coiffier B, Horwitz S, Pro B, Prince HM, Sokol L, Greenwood M, Lerner A, Caballero D, Baran E, Kim E, Nichols J, Balser B, Wolfson J, Whittaker S. Tolerability to romidepsin in patients with relapsed/refractory T-cell lymphoma. Biomark Res. 2014 Sep 8;2:16. doi: 10.1186/2050-7771-2-16. eCollection 2014. PubMed PMID: 25279222; PubMed Central PMCID: PMC4181623.
3: Oda A, Saijo K, Ishioka C, Narita K, Katoh T, Watanabe Y, Fukuyoshi S, Takahashi O. Predicting the structures of complexes between phosphoinositide 3-kinase (PI3K) and romidepsin-related compounds for the drug design of PI3K/histone deacetylase dual inhibitors using computational docking and the ligand-based drug design approach. J Mol Graph Model. 2014 Nov;54:46-53. doi: 10.1016/j.jmgm.2014.08.007. Epub 2014 Sep 8. PubMed PMID: 25254927.
4: Yu P, Petrus MN, Ju W, Zhang M, Conlon KC, Nakagawa M, Maeda M, Bamford RN, Waldmann TA. Augmented efficacy with the combination of blockade of the Notch-1 pathway, bortezomib and romidepsin in a murine MT-1 adult T-cell leukemia model. Leukemia. 2014 Aug 14. doi: 10.1038/leu.2014.241. [Epub ahead of print] PubMed PMID: 25118879.
5: Finn N, Larouche JF. Romidepsin used as monotherapy in sequence with allogeneic stem cell transplant in a patient with peripheral T-cell lymphoma. Case Rep Hematol. 2014;2014:404078. doi: 10.1155/2014/404078. Epub 2014 Jul 7. PubMed PMID: 25105035; PubMed Central PMCID: PMC4109362.
6: Satwani P, Bavishi S, Saha A, Zhao F, Ayello J, van de Ven C, Chu Y, Cairo MS. Upregulation of NKG2D ligands in acute lymphoblastic leukemia and non-Hodgkin lymphoma cells by romidepsin and enhanced in vitro and in vivo natural killer cell cytotoxicity. Cytotherapy. 2014 May 20. pii: S1465-3249(14)00548-9. doi: 10.1016/j.jcyt.2014.03.008. [Epub ahead of print] PubMed PMID: 24856896.
7: Romidepsin is effective and well-tolerated in patients ≥60 years old with relapsed or refractory peripheral T-cell lymphoma (PTCL): analysis from phase 2 trials. Clin Adv Hematol Oncol. 2014 Feb;12(2 Suppl 5):17-8. PubMed PMID: 24852793.
8: Wei DG, Chiang V, Fyne E, Balakrishnan M, Barnes T, Graupe M, Hesselgesser J, Irrinki A, Murry JP, Stepan G, Stray KM, Tsai A, Yu H, Spindler J, Kearney M, Spina CA, McMahon D, Lalezari J, Sloan D, Mellors J, Geleziunas R, Cihlar T. Histone deacetylase inhibitor romidepsin induces HIV expression in CD4 T cells from patients on suppressive antiretroviral therapy at concentrations achieved by clinical dosing. PLoS Pathog. 2014 Apr 10;10(4):e1004071. doi: 10.1371/journal.ppat.1004071. eCollection 2014 Apr. PubMed PMID: 24722454; PubMed Central PMCID: PMC3983056.
9: Karthik S, Sankar R, Varunkumar K, Ravikumar V. Romidepsin induces cell cycle arrest, apoptosis, histone hyperacetylation and reduces matrix metalloproteinases 2 and 9 expression in bortezomib sensitized non-small cell lung cancer cells. Biomed Pharmacother. 2014 Apr;68(3):327-34. doi: 10.1016/j.biopha.2014.01.002. Epub 2014 Jan 15. PubMed PMID: 24485799.
10: Coiffier B, Pro B, Prince HM, Foss F, Sokol L, Greenwood M, Caballero D, Morschhauser F, Wilhelm M, Pinter-Brown L, Padmanabhan Iyer S, Shustov A, Nielsen T, Nichols J, Wolfson J, Balser B, Horwitz S. Romidepsin for the treatment of relapsed/refractory peripheral T-cell lymphoma: pivotal study update demonstrates durable responses. J Hematol Oncol. 2014 Jan 23;7(1):11. doi: 10.1186/1756-8722-7-11. PubMed PMID: 24456586; PubMed Central PMCID: PMC4016573.

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